Benzophenone-2,4,5-tricarboxylic Acid
Overview
Description
Benzophenone-2,4,5-tricarboxylic Acid is an organic compound with the molecular formula C16H10O7 and a molecular weight of 314.25 g/mol . It is also known by other names such as 5-Benzoylbenzene-1,2,4-tricarboxylic Acid . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Mode of Action
It’s known that benzophenones can interact with various cellular components, potentially leading to changes in cellular function .
Biochemical Pathways
Benzophenones, including Benzophenone-2,4,5-tricarboxylic Acid, have been shown to affect photosynthesis in certain organisms. For instance, in the freshwater microalga Chlamydomonas reinhardtii, benzophenones can impair photosynthesis, leading to a shift towards heterotrophic metabolism . This suggests that this compound may interact with the biochemical pathways involved in photosynthesis and energy metabolism.
Result of Action
Studies on related benzophenones suggest that they can cause oxidative damage and affect energy metabolism in certain organisms .
Preparation Methods
The synthesis of Benzophenone-2,4,5-tricarboxylic Acid involves several steps. One common method includes the reaction of benzophenone with phthalic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the tricarboxylic acid derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzophenone-2,4,5-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group into hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzophenone-2,4,5-tricarboxylic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzophenone-2,4,5-tricarboxylic Acid can be compared with other similar compounds such as:
Benzophenone: A simpler compound with a similar structure but without the tricarboxylic acid groups.
Benzophenone-3:
Benzophenone-4: Another UV absorber used in cosmetic products.
The uniqueness of this compound lies in its tricarboxylic acid groups, which confer distinct chemical properties and reactivity compared to its simpler counterparts .
Properties
IUPAC Name |
5-benzoylbenzene-1,2,4-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPSIOWWYARAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468021 | |
Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135989-69-4 | |
Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-2,4,5-tricarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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